Hex-3-enyl acetoacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72928-36-0 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] 3-oxobutanoate |
InChI |
InChI=1S/C10H16O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h4-5H,3,6-8H2,1-2H3/b5-4+ |
InChI Key |
JCPGKFSGEPVXMI-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CCOC(=O)CC(=O)C |
Canonical SMILES |
CCC=CCCOC(=O)CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Established Synthetic Routes for Acetoacetic Esters
The formation of the acetoacetate (B1235776) core of hex-3-enyl acetoacetate relies on well-established reactions in organic chemistry, primarily the acetoacetic ester synthesis and esterification or transesterification processes.
Acetoacetic Ester Synthesis: Mechanistic Considerations
The classical acetoacetic ester synthesis is a cornerstone for producing α-substituted ketones. The process begins with the deprotonation of an acetoacetic ester, such as ethyl acetoacetate, at the α-carbon situated between the two carbonyl groups. acs.orgnih.gov This proton is particularly acidic (pKa ≈ 10-11) due to the resonance stabilization of the resulting enolate. nih.govacs.org A suitable base, often an alkoxide like sodium ethoxide, is used to generate this nucleophilic enolate. arabjchem.org It is crucial that the alkoxide base matches the alkyl group of the ester to prevent unwanted transesterification reactions. arabjchem.org
The subsequent step involves the alkylation of the enolate via an SN2 reaction with an appropriate alkyl halide. acs.org Following alkylation, the ester group can be removed through hydrolysis and decarboxylation under acidic conditions with heating to yield a ketone. nih.govarabjchem.org
The mechanism involves the following key steps:
Enolate Formation: A base abstracts the acidic α-hydrogen to form a resonance-stabilized enolate. nih.gov
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. acs.org
Hydrolysis and Decarboxylation: The resulting substituted acetoacetic ester is hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to produce the final ketone. arabjchem.org
For the synthesis of a molecule like this compound, this traditional route would be adapted to introduce the hexenyl group.
Esterification and Transesterification Approaches
Esterification and transesterification are fundamental methods for producing esters. Transesterification, the conversion of one ester to another by reaction with an alcohol, is a particularly relevant and widely used industrial process for creating a variety of β-ketoesters. nih.govresearch-solution.com This method is often more convenient than direct esterification from a carboxylic acid and an alcohol, especially when the carboxylic acid has poor solubility. nih.gov
The transesterification of ethyl acetoacetate with various alcohols, including primary, secondary, and even allylic and propargylic alcohols, has been successfully demonstrated. nih.govresearch-solution.com These reactions can be carried out under catalyst-free conditions, often requiring molecular sieves to shift the equilibrium towards the product by removing the displaced alcohol. nih.gov Alternatively, a range of catalysts can be employed to enhance the reaction rate and yield.
Stereoselective Synthesis of (Z)-Hex-3-enyl Acetoacetate
A significant challenge in the synthesis of this compound is achieving the desired (Z)- or cis-configuration of the double bond within the hexenyl moiety. This requires precise control over the stereochemistry of the synthetic route.
Control of Olefin Geometry in Hexenyl Moiety
The geometry of the double bond in the hexenyl group is critical for the final sensory properties of the molecule. Several strategies can be employed to ensure the formation of the (Z)-isomer.
One powerful method involves the use of ruthenium-catalyzed cross-metathesis . This reaction can be highly stereoselective, allowing for the direct synthesis of Z-alkenyl halides and esters. acs.orgnih.gov For instance, the anti-Markovnikov trans-addition of carboxylic acids to terminal alkynes catalyzed by specific ruthenium complexes can yield (Z)-alk-1-en-1-yl esters. acs.org The choice of solvent can also play a crucial role in directing the stereoselectivity of ruthenium-catalyzed coupling reactions, with THF often favoring the formation of (Z)-enol esters. nih.gov
Another approach is the stereoselective reduction of alkynes . The partial hydrogenation of a corresponding alkyne precursor using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is a classic method for producing cis-alkenes.
Furthermore, Wittig-type olefination reactions can provide stereochemical control. The use of stabilized ylides generally leads to (E)-alkenes, while non-stabilized ylides under salt-free conditions favor the formation of (Z)-alkenes.
Enantioselective and Diastereoselective Synthetic Pathways
Beyond the geometry of the double bond, the creation of chiral centers in substituted acetoacetates can be achieved through enantioselective and diastereoselective methods. While this compound itself is not chiral, the principles of stereoselective synthesis are crucial for creating more complex, structurally related compounds.
Enantioselective hydrogenation of β-keto esters using chiral ruthenium-diphosphine complexes is a highly effective method for producing chiral β-hydroxy esters with high enantiomeric excess. researchgate.net This approach has been optimized for both academic and industrial applications. researchgate.net
Diastereoselective synthesis of substituted acetoacetate derivatives can be achieved through various methods. For example, highly diastereoselective methods for preparing fully substituted tetrahydrofurans can be initiated from aryldiazoacetates and allyl alcohols. researchgate.net Additionally, the Staudinger [2+2]-cyclocondensation can be used to prepare cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones in a highly diastereoselective manner.
For creating substituted cyclic systems, multicomponent reactions involving diketene (B1670635) and aromatic aldehydes can lead to the diastereoselective synthesis of polysubstituted cyclohexanone (B45756) rings. semanticscholar.org
Novel Synthetic Catalysis for this compound Formation
Recent advances in catalysis offer more efficient and environmentally benign routes for the synthesis of acetoacetic esters and, by extension, this compound.
Lewis acid catalysis has proven effective for both esterification and transesterification reactions. mdpi.comnih.gov Lewis acids, such as tin compounds, can activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol. rsc.org Immobilized Lewis acids, like AlCl₃ and BF₃ in silica (B1680970) matrices, offer the advantage of being reusable and can be employed in continuous flow processes. nih.gov A variety of Lewis acids, including iodine, indium triiodide, boric acid, zinc chloride, and aluminum chloride, have been shown to catalyze the transesterification of acetoacetates. ijcrt.org
Enzyme-catalyzed synthesis presents a green and highly selective alternative. Enzymes, such as lipases, can be used for the transesterification of acetoacetate esters in non-aqueous solvents. google.com This enzymatic approach avoids the use of hazardous reagents and can proceed under mild conditions. google.com Machine learning and reactivity descriptors are being developed to accelerate the optimization of enzyme-catalyzed synthesis conditions. rsc.org
Ruthenium catalysis , as mentioned earlier, is not only pivotal for controlling olefin geometry but also represents a novel catalytic approach for ester synthesis. Ruthenium complexes can catalyze the dehydrogenative coupling of primary alcohols to form esters. arabjchem.org Furthermore, FeCl₃/SiO₂ nanoparticles have been demonstrated as a robust and efficient heterogeneous catalyst for reactions involving ethyl acetoacetate. ntu.edu.sg
Transition Metal-Catalyzed Coupling Reactions
Transition metal complexes are effective catalysts for the transesterification of β-keto esters, offering high yields under various conditions. ajgreenchem.com These catalysts function by activating the ester, making it more susceptible to nucleophilic attack by the alcohol. Research has shown that several transition metal-based systems can facilitate the synthesis of β-keto esters, including those with unsaturated alcohol moieties like hex-3-en-1-ol.
A variety of transition metals have been explored for this purpose. For instance, silver nitrate (B79036) (AgNO₃) has been employed as an effective catalyst for the transesterification of ethyl acetoacetate with different alcohols. chemmethod.com Studies have shown that under conventional heating in toluene (B28343), AgNO₃ can catalyze the reaction with benzyl (B1604629) alcohol, a primary alcohol similar to hex-3-en-1-ol, achieving significant yields. chemmethod.com Similarly, complexes like ferrous ammonium (B1175870) sulphate (FAS) and ammonium nickel sulphate (ANS) have proven to be efficient catalysts, particularly when combined with microwave irradiation under solvent-free conditions, which accelerates the reaction and simplifies purification. ajgreenchem.com
Heterogeneous catalysts are particularly noteworthy for their stability and recyclability. Molybdenum-zirconium oxide (Mo-ZrO₂) acts as a solid superacid catalyst, effectively promoting the transesterification of ethyl acetoacetate with alcohols, including unsaturated variants like allyl alcohol. nih.gov Another example is ceria loaded on a hierarchical MFI zeolite (CeO₂/MFI), which has demonstrated high catalytic activity for the solvent-free transesterification of ethyl acetoacetate with a range of alcohols. scholarsresearchlibrary.com The catalyst's reusability over multiple cycles without significant loss of activity underscores its potential for industrial application. scholarsresearchlibrary.com
| Catalyst System | Alcohol Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Molybdenum-Zirconium Oxide (Mo-ZrO₂) | Benzyl Alcohol | Reflux | 97 | nih.gov |
| Ferrous Ammonium Sulphate (FAS) | Benzyl Alcohol | Microwave, Solvent-free, 10 min | 82 | ajgreenchem.com |
| Ammonium Nickel Sulphate (ANS) | Benzyl Alcohol | Microwave, Solvent-free, 10 min | 83 | ajgreenchem.com |
| Silver Nitrate (AgNO₃) | Benzyl Alcohol | Toluene, Reflux, 8h | 90 | chemmethod.com |
| CeO₂/MFI | n-Amyl Alcohol | Solvent-free, 4h | 97 | scholarsresearchlibrary.com |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often utilizing small, metal-free organic molecules that are less toxic and more environmentally benign. For the synthesis of this compound, several organocatalysts have been shown to effectively promote the transesterification of β-keto esters.
Boric acid is a notable example of a simple, inexpensive, and eco-friendly catalyst. It has been successfully used in the transesterification of ethyl acetoacetate with a variety of primary and secondary alcohols. nih.gov Crucially, the synthesis of β-keto esters from unsaturated alcohols like allyl alcohol proceeds in high yields, demonstrating the method's applicability for producing this compound. nih.gov The reaction mechanism is believed to involve the activation of the β-keto ester through chelation.
Following this precedent, other boronic acids have also been investigated. Methylboronic acid has been reported as a mild and recyclable organocatalyst for the transesterification of various β-keto esters with diverse alcohols. jocpr.com The reactions, typically conducted in toluene with azeotropic removal of the displaced alcohol (ethanol), provide good to high yields of the desired products. jocpr.com Polyaniline salts, such as polyaniline-sulfate, have also been used as effective and reusable organocatalysts for the transesterification of ethyl acetoacetate with higher alcohols like hexanol. google.com
| Catalyst | Alcohol Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Boric Acid | Allyl Alcohol | Toluene, Reflux, 5h | 92 | nih.gov |
| Boric Acid | Benzyl Alcohol | Toluene, Reflux, 5h | 95 | nih.gov |
| Methylboronic Acid | Decanol | Toluene, Reflux, 10h | 89 | jocpr.com |
| Polyaniline-Sulfate | Hexanol | Reflux, 110°C, 24h | 85 | google.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound is well-suited to the application of these principles.
Solvent-Free and Aqueous Reaction Environments
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. For the transesterification reaction to produce this compound, several solvent-free methods have been developed.
Microwave-assisted, solvent-free synthesis using transition metal catalysts like ferrous ammonium sulphate has been shown to be highly efficient, drastically reducing reaction times from hours to minutes and eliminating the need for a solvent. ajgreenchem.com Similarly, the use of solid, heterogeneous catalysts such as CeO₂/MFI allows for solvent-free reactions that are easy to work up, as the catalyst can be simply filtered off. scholarsresearchlibrary.com
While less common for transesterification, the use of water as a solvent is a primary goal of green chemistry. Some organocatalytic reactions have been successfully performed in aqueous media. For example, triphenylphosphine (B44618) has been used to catalyze three-component reactions involving β-keto esters in water at room temperature, highlighting the potential for developing aqueous systems for ester synthesis. tandfonline.com The final step in the classic acetoacetic ester synthesis, which involves hydrolysis and decarboxylation, is also typically carried out in aqueous acid, demonstrating water's role in the broader synthetic context. libretexts.org
Sustainable Reagent Development
The development of sustainable reagents focuses on using catalysts that are recyclable, derived from renewable resources, and have low toxicity. In the context of this compound synthesis, this is most evident in the choice of catalysts.
Heterogeneous catalysts, by their nature, are more sustainable as they can be recovered and reused for multiple reaction cycles, reducing waste and cost. Examples include the previously mentioned Mo-ZrO₂ and CeO₂/MFI systems. nih.govscholarsresearchlibrary.com The development of magnetically separable nanocatalysts, such as nano CuFe₂O₄, further simplifies recovery and reuse, representing a significant step toward sustainable manufacturing. researchgate.net
The use of organocatalysts like boric acid and methylboronic acid also aligns with green chemistry principles. nih.govjocpr.com These reagents are low-toxicity, inexpensive, and can often be recycled, offering a more sustainable alternative to some heavy metal catalysts. jocpr.com The exploration of catalysts derived from renewable resources, such as carbohydrates, is an active area of research that promises even greener synthetic routes in the future. nih.gov
Reaction Mechanisms and Chemical Transformations
Reactivity of the Acetoacetate (B1235776) Moiety
The acetoacetate portion of the molecule is a classic β-keto ester, a functional group renowned for its synthetic versatility. Its reactivity is centered around the two carbonyl groups and the intervening methylene (B1212753) group.
Hex-3-enyl acetoacetate, like other β-keto esters, exists as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. masterorganicchemistry.com This phenomenon, keto-enol tautomerism, is critical to understanding the compound's reactivity. phywe.com
The keto tautomer contains two distinct carbonyl groups (a ketone and an ester), while the enol tautomer features a carbon-carbon double bond and a hydroxyl group. youtube.com The equilibrium between these two forms is dynamic. For a typical acetoacetic ester like ethyl acetoacetate, the keto form predominates in the pure liquid, but the proportion of the enol form can be significant and is influenced by factors such as solvent polarity and temperature. wikipedia.orgresearchgate.net The enol form is stabilized by the formation of a conjugated π-system and, more importantly, by intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen. masterorganicchemistry.com
The presence of the enol tautomer is fundamentally linked to the acidity of the α-hydrogens (the protons on the carbon between the two carbonyls). This tautomerism facilitates the deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is a key intermediate in many of the reactions of acetoacetic esters. ucalgary.caacs.org The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com
Table 1: Tautomeric Forms of this compound
| Tautomer | Key Structural Features | Role in Reactivity |
|---|---|---|
| Keto Form | Contains ketone (C=O) and ester (C=O) groups separated by a CH₂ group. | The primary form at equilibrium; undergoes nucleophilic addition at carbonyl carbons. |
| Enol Form | Contains a hydroxyl (-OH) group and a C=C double bond in conjugation with the ester carbonyl. | Provides a pathway for deprotonation to the enolate; stabilized by intramolecular hydrogen bonding. |
The two carbonyl carbons in the acetoacetate moiety of this compound are electrophilic and thus susceptible to attack by nucleophiles.
Ketone Carbonyl: The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. It can undergo nucleophilic addition reactions with strong nucleophiles like Grignard reagents or organolithium compounds to form tertiary alcohols. researchgate.net The use of organocerium reagents in combination with titanium tetrachloride has been shown to be effective for diastereoselective additions to β-keto esters. researchgate.net
Ester Carbonyl: The ester carbonyl primarily undergoes nucleophilic acyl substitution. A common example is transesterification, where the hex-3-enyl alcohol portion is displaced by another alcohol under acidic or basic conditions. ucc.ie This reaction is often catalyzed by acids, bases, or various metal salts. ucc.ie Compared to the ketone, the ester carbonyl is less prone to addition because the alkoxy group is a potential leaving group, which favors substitution over addition.
A hallmark of acetoacetic esters is the acidity of the α-protons located on the methylene group between the two carbonyls (pKa ≈ 11 for ethyl acetoacetate). wikipedia.orgucalgary.ca Treatment with a suitable base readily removes one of these protons to generate a resonance-stabilized enolate ion. fiveable.memasterorganicchemistry.com This enolate is an excellent carbon nucleophile. fiveable.me
The most significant reaction of this enolate is its alkylation with an electrophile, typically a primary or secondary alkyl halide, in an SN2 reaction. pressbooks.publibretexts.orglibretexts.org This process, known as the acetoacetic ester synthesis, forms a new carbon-carbon bond at the α-position. ucalgary.calibretexts.org The choice of base is important; an alkoxide corresponding to the ester's alcohol (e.g., hex-3-en-1-oxide) would be ideal to prevent transesterification as a side reaction, but more common bases like sodium ethoxide are often used. openochem.org For complete and irreversible enolate formation, stronger bases like lithium diisopropylamide (LDA) can be employed. pressbooks.pub
Because this compound has two acidic α-protons, a second alkylation can be performed by repeating the deprotonation and alkylation steps with the same or a different alkyl halide, leading to a dialkylated product. pressbooks.publibretexts.org
Table 2: General Scheme for Alkylation of this compound
| Step | Reagents | Intermediate/Product | Description |
|---|---|---|---|
| 1. Enolate Formation | Base (e.g., NaOEt, LDA) | This compound enolate | The base removes an acidic α-proton to form a nucleophilic enolate. |
The products of the acetoacetic ester synthesis can be readily converted into ketones through a sequence of hydrolysis and decarboxylation. ucalgary.capressbooks.pub
Hydrolysis: The α-alkylated this compound is first treated with aqueous acid or base to hydrolyze the ester functional group into a carboxylic acid. This yields an α-alkyl-β-keto acid. ucalgary.calibretexts.org
Decarboxylation: β-Keto acids are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating. pressbooks.pubopenochem.org The mechanism proceeds through a cyclic, six-membered transition state, which results in the formation of an enol that quickly tautomerizes to the more stable ketone. openochem.org
This entire sequence effectively replaces the halogen of an alkyl halide with a –CH(R)C(=O)CH₃ group, making it a powerful method for synthesizing substituted methyl ketones. libretexts.org For example, alkylating this compound with methyl iodide, followed by hydrolysis and decarboxylation, would yield hex-3-enyl-2-butanone.
Reactivity of the Hex-3-enyl Unsaturated System
The isolated carbon-carbon double bond in the hex-3-enyl chain confers its own distinct reactivity, primarily involving addition reactions. Since the double bond is not conjugated with the carbonyl groups, it does not participate in Michael-type conjugate additions. masterorganicchemistry.com
The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. Electrophilic addition is the most characteristic reaction of this moiety. libretexts.org
Electrophilic Addition: The reaction is initiated by the attack of the alkene's π-electrons on an electrophile (E⁺), forming a carbocation intermediate and a new C-E bond. libretexts.org This carbocation is then attacked by a nucleophile (Nu⁻). According to Markovnikov's rule, in the addition of a protic acid (HX), the proton (the electrophile) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. The halide (the nucleophile) then adds to the more substituted carbon. Common electrophilic additions include:
Hydrohalogenation: Addition of H-X (where X = Cl, Br, I).
Hydration: Addition of water in the presence of a strong acid catalyst to form an alcohol.
Halogenation: Addition of X₂ (where X = Cl, Br) to form a dihalide.
Halohydrin Formation: Addition of X₂ in the presence of water to form a halohydrin.
Nucleophilic Addition: Direct nucleophilic addition to an isolated, unactivated alkene is generally not feasible. However, certain specialized reactions, such as those involving photocatalysis, can generate radical intermediates that enable the addition of nucleophiles across the double bond. nih.gov
Table 3: Potential Addition Reactions to the Hex-3-enyl Double Bond
| Reaction Type | Reagents | Potential Product(s) | Mechanism Type |
|---|---|---|---|
| Hydrobromination | HBr | 4-Bromo-hex-1-yl acetoacetate and 3-Bromo-hex-1-yl acetoacetate | Electrophilic Addition |
| Bromination | Br₂ in CCl₄ | 3,4-Dibromo-hex-1-yl acetoacetate | Electrophilic Addition |
Isomerization Studies of the Hexenyl Moiety
While specific isomerization studies on this compound are not extensively documented in the literature, the behavior of the hexenyl moiety can be inferred from general principles of alkene isomerization. The position and geometry of the double bond can be altered under thermal, acidic, or metal-catalyzed conditions.
Table 1: Potential Isomerization Reactions of the Hexenyl Moiety
| Reaction Type | Catalyst/Conditions | Potential Products | Plausible Mechanism |
| Positional Isomerization | Acid or Metal Catalyst (e.g., Pd, Rh, Ni) | Hex-2-enyl acetoacetate, Hex-4-enyl acetoacetate | Formation of a carbocation intermediate followed by deprotonation at a different position, or via metal-hydride addition-elimination. |
| Geometric (E/Z) Isomerization | Light (photochemical), Radical Initiators, or Metal Catalysts | (E)-Hex-3-enyl acetoacetate | Reversible radical addition to the double bond or formation of a π-allyl metal complex allowing for rotation before elimination. |
Research on related systems, such as the disulfide-catalyzed isomerization of allyl alcohols, demonstrates that radical-mediated processes can effectively induce E/Z isomerization. For instance, thiyl radicals can add reversibly to the double bond, allowing for equilibration to the thermodynamically more stable isomer. Similarly, transition metal catalysts are well-known to facilitate double bond migration. The specific outcomes for this compound would depend on the chosen catalyst and reaction conditions, which could favor either positional or geometric isomerization.
Cyclization Reactions Involving the Hexenyl Chain
The intramolecular cyclization of the hexenyl chain is a powerful strategy for the construction of five- and six-membered rings. The most prominent of these is the 5-hexenyl radical cyclization, a kinetically favored 5-exo-trig process.
Generation of a radical at a suitable position on the acetoacetate backbone can initiate cyclization onto the hexenyl double bond. For instance, a radical generated at the α-carbon of the acetoacetate moiety would lead to the formation of a substituted cyclopentane (B165970) derivative. The regioselectivity of these cyclizations is generally high, favoring the formation of the five-membered ring over the six-membered ring (6-endo-trig). researchgate.net
Studies on related systems, such as the manganese(III)-based oxidative free-radical cyclizations of other β-keto esters, have shown that the acetoacetate group can be used to generate the initial radical. acs.org The oxidation of the enolate of the acetoacetate by a metal oxidant like Mn(OAc)₃ produces an α-keto radical, which can then undergo cyclization. The resulting cyclized radical can be further oxidized to introduce additional functionality.
Table 2: Representative Hexenyl Radical Cyclization
| Radical Precursor | Initiator/Conditions | Major Cyclized Product | Key Features |
| α-Halo-hex-3-enyl acetoacetate | Bu₃SnH, AIBN | Methyl-substituted cyclopentyl acetic acid derivative | Classic radical cyclization via atom transfer. |
| This compound | Mn(OAc)₃ | Functionalized cyclopentane lactone | Oxidative cyclization where the acetoacetate participates in radical generation. |
The stereochemistry of the newly formed ring is influenced by the substitution pattern on the hexenyl chain. For 1-substituted 5-hexenyl radicals, a cis-relationship between the substituent at C1 and the newly formed C-C bond is often observed. nih.gov
Cascade and Tandem Reactions Involving this compound
The dual functionality of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These sequences can rapidly build molecular complexity from a relatively simple starting material.
A plausible cascade could be initiated by the reaction of the acetoacetate moiety, which then sets the stage for a subsequent cyclization of the hexenyl chain. For example, a Michael addition of the enolate of this compound to an α,β-unsaturated carbonyl compound would generate a new intermediate that still possesses the hexenyl group, which could then be induced to cyclize.
Furthermore, tandem reactions involving both the acetoacetate and the alkene are conceivable. For instance, a reaction sequence could involve an initial metal-catalyzed carbonylation of the double bond, followed by an intramolecular aldol-type condensation involving the acetoacetate group. Such strategies have been explored for the synthesis of complex cyclic keto esters. acs.org
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound can be directed at either the acetoacetate functionality or the hexenyl double bond, or both.
Formation of Cyclic and Heterocyclic Compounds
The acetoacetate portion of the molecule is a classic precursor for the synthesis of a wide variety of heterocycles. For example, condensation of the β-dicarbonyl unit with hydrazines can yield pyrazoles, while reaction with ureas or thioureas can afford pyrimidines or thiopyrimidines, respectively. These reactions typically proceed through an initial condensation to form an enamine or related intermediate, followed by an intramolecular cyclization and dehydration.
The synthesis of pyranones and their derivatives can also be achieved from acetoacetate precursors. thieme-connect.de In the context of this compound, these standard heterocycle syntheses would yield products bearing a pendant hexenyl chain, which could be used for subsequent transformations.
Functionalization of the Hexenyl Acetoacetate Backbone
The hexenyl double bond offers a handle for a wide range of functionalization reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation. These transformations would leave the acetoacetate moiety intact for further manipulation.
Conversely, the α-carbon of the acetoacetate is readily alkylated or acylated after deprotonation with a suitable base. This allows for the introduction of a wide variety of substituents. A particularly elegant strategy involves the alkylation of ethyl acetoacetate with a hexenyl halide to synthesize precursors for intramolecular photochemical cyclizations, leading to tricyclic ketone structures. rsc.org
The combination of these derivatization strategies allows for the synthesis of a vast library of compounds from the parent this compound.
Applications in Advanced Chemical Synthesis
Hex-3-enyl Acetoacetate (B1235776) as a Versatile Synthetic Intermediate
The reactivity of hex-3-enyl acetoacetate is primarily dictated by two key features: the active methylene (B1212753) group of the acetoacetate moiety and the carbon-carbon double bond of the hexenyl chain. This combination allows for sequential or tandem reactions to build molecular complexity efficiently.
Building Block for Complex Carbon Frameworks
The acetoacetic ester portion of the molecule is a classic and powerful tool for carbon-carbon bond formation. The methylene protons flanked by two carbonyl groups are acidic and can be readily removed by a base to form a stabilized enolate. This nucleophilic enolate can participate in a variety of reactions to construct complex carbon skeletons.
Alkylation and Acylation: The sodium salt of an acetoacetic ester can be alkylated or acylated, a fundamental process in organic synthesis. shivajicollege.ac.in This reaction, when applied to this compound, allows for the introduction of various alkyl or acyl groups at the α-position, extending the carbon chain and adding functionality. The general process is known as the acetoacetic ester synthesis, which ultimately yields ketones. masterorganicchemistry.com
Heterocycle Synthesis: Active methylene compounds are well-established precursors for the synthesis of a wide range of heterocyclic compounds. shivajicollege.ac.in For instance, ethyl acetoacetate reacts with urea (B33335) to form 4-methyluracil, a pyrimidine (B1678525) derivative. By analogy, this compound could serve as a substrate for creating substituted pyridines, pyrimidines, or pyrazoles, where the hexenyl group is incorporated as a side chain that can be used for subsequent modifications.
The hexenyl chain's double bond offers a secondary site for reactivity, which can be exploited after initial modifications at the acetoacetate core. Reactions such as epoxidation, dihydroxylation, ozonolysis, or metathesis can transform the simple alkene into a variety of other functional groups, further expanding its utility in building complex frameworks.
Role in the Synthesis of Natural Product Analogs
Many natural products, particularly those contributing to the characteristic aromas of plants, fruits, and vegetables, are esters containing a C6 backbone derived from the lipoxygenase (LOX) pathway. (Z)-Hex-3-en-1-ol, often called leaf alcohol, and its corresponding acetate (B1210297) ester, (Z)-hex-3-enyl acetate, are archetypal "green leaf volatiles." nih.govscience.gov These compounds are found in numerous plants, including tea (Camellia sinensis) and mint. nih.gov
This compound serves as a structural analog to these common natural esters and is a potential precursor for the synthesis of more complex natural product analogs. The synthesis of analogs is a key strategy for exploring the biological activity of a natural product and developing new therapeutic agents or agrochemicals. rsc.orgmdpi.com For example, natural product-based precursors can be modified by incorporating moieties like 1,2,3-triazole or sulfonate to generate new derivatives with enhanced biological profiles, such as antimicrobial activity. acs.org The acetoacetate portion of this compound provides a reactive site for such modifications, allowing chemists to append new functionalities to the natural hexenyl scaffold.
Synthesis of Chemically Related Hexenyl Esters and Derivatives
The synthesis and study of hexenyl esters and their derivatives are driven by their significant olfactory properties and their potential for creating novel materials. The systematic modification of the ester structure allows for fine-tuning of these characteristics.
Structure-Activity Relationship Studies for Olfactory Properties
The relationship between a molecule's chemical structure and its perceived odor is a central theme in fragrance chemistry. Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate physicochemical properties with olfactory responses, with the goal of predicting the odor of new molecules. researchgate.netgoogle.com Hexenyl esters are an important class of compounds in these investigations due to their prevalent "green" and "fruity" notes.
Systematic studies on homologous series of esters reveal clear trends in odor detection thresholds (ODTs) and odor character.
Effect of Ester Chain Length: In studies of various cis-3-hexenyl esters, the reactivity and atmospheric lifetime were shown to be influenced by the structure of the ester side chain. acs.org For other homologous series like alkanethiols, a minimum in odor thresholds is often observed for compounds with five to seven carbon atoms. researchgate.net
Impact of Functional Groups: The specific functional groups on the ester chain have a dramatic effect on odor. For example, studies on linalool (B1675412) and its acetate derivatives showed that oxygenation at the C8 position significantly altered the aroma profile and potency. science.gov
Alkene Isomerism: The geometry of the double bond ((Z) or (E)) in the hexenyl moiety is crucial. (Z)-3-hexenyl acetate is known for its powerful, fresh green aroma, while the (E)-isomer has a different, often less intense, profile. nih.govperflavory.com
The data below, compiled from various studies, illustrates how structural changes in hexenyl esters and related compounds affect their olfactory properties.
| Compound/Derivative Class | Structural Modification | Impact on Olfactory Properties | Reference |
| cis-3-Hexenyl Esters | Varied ester side chain (formate, acetate, butyrate, etc.) | Alters atmospheric reactivity and likely odor profile. | acs.org |
| Linalool/Linalyl Acetate | Oxygenation at C8 position | Substantial effect on aroma profiles and odor thresholds. | science.gov |
| Alkanethiols | Increasing carbon chain length | Minimum in odor thresholds observed at C5-C7. | researchgate.net |
| (Z)-3-Hexenyl Acetate | Esterification of (Z)-3-hexen-1-ol | Produces a characteristic powerful, fresh, green, and fruity odor. | nih.gov |
| (E)-3-Hexenyl Acetate | Esterification of (E)-3-hexen-1-ol | Results in green and strawberry-like notes. | perflavory.com |
These studies underscore the sensitivity of the olfactory system to subtle structural variations and guide the rational design of new fragrance ingredients.
Derivatization for Specific Material Applications
Derivatization is a chemical process used to modify a compound to enhance specific properties for analysis or to create new materials. researchgate.netgreyhoundchrom.comresearchgate.net The hexenyl moiety, with its reactive double bond, and the ester functionality are both amenable to derivatization for potential material applications.
While specific material applications for this compound are not widely documented, the principles of derivatization suggest several possibilities:
Polymer Synthesis: The carbon-carbon double bond in the hexenyl chain can act as a monomer or co-monomer in polymerization reactions. This could allow for the incorporation of the flexible hexenyl chain into polymers, potentially modifying their physical properties such as glass transition temperature or surface energy.
Surface Modification: The ester or alkene group could be used to graft the molecule onto a surface, altering its hydrophobicity or creating a functional interface.
Formation of Specialized Esters: Transesterification of this compound or direct esterification of hex-3-en-1-ol allows for the synthesis of a wide array of hexenyl esters with tailored properties. For example, the synthesis of (E)- and (Z)-3-hexenyl nonanoate (B1231133) has been reported, and these compounds have been studied for their antimicrobial activity, which could be relevant for developing self-sterilizing surfaces or materials. researchgate.net The preparation of ester derivatives is a common strategy for a variety of applications, from chromatographic analysis to the synthesis of bioactive agents. aocs.org
The process of derivatization often requires careful selection of reagents and conditions to avoid unwanted side reactions, such as the isomerization of the double bond in the hexenyl chain, which can be catalyzed by acid. researchgate.net
Catalytic Roles and Mediating Functions of this compound Structures
The primary mediating function of this compound in chemical synthesis stems from the ability of its acetoacetate portion to form a stabilized enolate ion. This enolate can act as a potent nucleophile in a variety of transformations. Furthermore, the allylic nature of the hexenyl group allows it to participate in transition metal-catalyzed reactions, most notably those involving palladium.
In palladium-catalyzed reactions, the entire this compound molecule can be considered a substrate that is transformed, rather than a catalyst itself. However, its structural features are crucial for mediating the catalytic cycle. The process typically begins with the formation of a π-allylpalladium complex. scispace.com This occurs through the oxidative addition of the allylic ester to a palladium(0) species. scispace.com
Once the π-allylpalladium complex is formed, the acetoacetate part of the molecule can undergo decarboxylation. This facile loss of carbon dioxide generates a carbanion equivalent to an acetone (B3395972) enolate, which remains coordinated with the palladium center. scispace.com This intermediate is pivotal, as it sets the stage for subsequent bond formation. The role of the this compound structure is therefore to serve as a precursor to a reactive, nucleophilic intermediate within the catalytic cycle.
The versatility of allyl acetoacetate, a similar compound, has been explored in creating polymers, dyes, and other catalysts. atamankimya.com It also serves as an intermediate in the synthesis of complex molecules like pharmaceuticals and agrochemicals. atamanchemicals.com
Contributions to Carbon-Carbon Bond Forming Reactions
The most significant contribution of this compound to advanced chemical synthesis is in the formation of carbon-carbon bonds, primarily through palladium-catalyzed allylic alkylation, which is a variation of the Carroll rearrangement. scispace.comwikipedia.org
The classical Carroll rearrangement is a thermal reaction that transforms a β-keto allyl ester into a γ,δ-allylketone through a sigmatropic rearrangement followed by decarboxylation. wikipedia.org However, this process often requires high temperatures. wikipedia.org The palladium-catalyzed version of this reaction, sometimes referred to as the Tsuji-Trost reaction or decarboxylative allylation, proceeds under much milder conditions. scispace.comwikipedia.org
The general mechanism for this palladium-catalyzed C-C bond formation is as follows:
Oxidative Addition: A Pd(0) catalyst, often formed in situ from precursors like Pd(OAc)₂ and triphenylphosphine (B44618) (PPh₃), reacts with this compound to form a π-allylpalladium(II) complex. scispace.com
Decarboxylation: The coordinated acetoacetate anion readily loses CO₂, generating a nucleophilic carbanion (an enolate equivalent) which remains attached to the palladium complex. scispace.com
Nucleophilic Attack: The generated enolate then attacks the π-allyl ligand. This intramolecular C-C bond formation typically occurs at the less substituted end of the allyl system, leading to the final product and regenerating the Pd(0) catalyst. scispace.com
This reaction sequence effectively achieves the allylation of a ketone, forming a new carbon-carbon bond and producing a γ,δ-unsaturated ketone. The reaction is synthetically valuable for constructing five-membered rings through intramolecular variations. scispace.com
Below is a data table summarizing the key reaction involving allylic acetoacetates, which serves as a model for this compound.
| Reaction Name | Catalyst System (Typical) | Substrate | Product Type | Bond Formed | Reference |
| Palladium-Catalyzed Decarboxylative Allylation | Pd(OAc)₂ / PPh₃ | Allyl Acetoacetate | γ,δ-Unsaturated Methyl Ketone | Carbon-Carbon | scispace.com |
This process is a powerful tool for creating complex organic molecules, and the structure of this compound is specifically designed to undergo this efficient carbon-carbon bond-forming reaction under catalytic conditions.
Spectroscopic and Chromatographic Methodologies for Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of Hex-3-enyl acetoacetate (B1235776). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Hex-3-enyl acetoacetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Ethylenic Protons: The two protons on the carbon-carbon double bond (C=C) are expected to resonate in the downfield region, typically between 5.0 and 6.0 ppm. The coupling constant (J) between these protons would confirm the cis or trans geometry of the double bond.
Methylene (B1212753) Protons: The protons of the methylene groups (-CH₂-) adjacent to the ester oxygen and the double bond will show characteristic chemical shifts. The -O-CH₂- protons are expected to be the most downfield of the methylene signals due to the deshielding effect of the oxygen atom.
Methyl Protons: The protons of the two methyl groups (-CH₃) will appear in the upfield region of the spectrum. The methyl group of the ethyl moiety will likely appear as a triplet, while the methyl group of the acetoacetate moiety will be a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ethylenic (-CH=CH-) | 5.0 - 6.0 | Multiplet |
| Methylene (-O-CH₂-) | ~4.1 | Triplet |
| Methylene (-CH₂-C=C) | ~2.4 | Quartet |
| Methylene (C=C-CH₂-CH₃) | ~2.0 | Quintet |
| Acetoacetate (-CO-CH₂-CO-) | ~3.4 | Singlet |
| Acetyl (-CO-CH₃) | ~2.2 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Carbonyl Carbons: The two carbonyl carbons (C=O) of the acetoacetate group are expected to be the most downfield signals, typically appearing in the range of 160-210 ppm.
Olefinic Carbons: The two carbons of the C=C double bond will resonate in the region of 120-140 ppm.
Aliphatic Carbons: The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum (10-70 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Ester Carbonyl (-O-C=O) | 165 - 175 |
| Ketone Carbonyl (-C=O) | 200 - 210 |
| Olefinic (-CH=CH-) | 120 - 140 |
| Methylene (-O-CH₂-) | 60 - 70 |
| Methylene (-CH₂-C=C) | 20 - 30 |
| Methylene (C=C-CH₂-CH₃) | 20 - 30 |
| Acetoacetate (-CO-CH₂-CO-) | 45 - 55 |
| Acetyl (-CO-CH₃) | 25 - 35 |
2D NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity of protons and carbons within the molecule, providing definitive structural confirmation.
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) corresponding to its molecular weight (184.23 g/mol ). The fragmentation pattern would be expected to show characteristic losses of neutral fragments, such as the hexenyl group or parts of the acetoacetate moiety.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 184 | [M]⁺ (Molecular Ion) |
| 141 | [M - C₃H₃O]⁺ |
| 99 | [M - C₆H₁₁]⁺ |
| 85 | [CH₃COCH₂CO]⁺ |
| 82 | [C₆H₁₀]⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups, as well as the carbon-carbon double bond.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O (Ester) | 1735 - 1750 |
| C=O (Ketone) | 1705 - 1725 |
| C=C (Alkene) | 1640 - 1680 |
| C-O (Ester) | 1000 - 1300 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.
Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. The development of a GC method would involve the selection of an appropriate stationary phase, temperature programming, and detector.
Stationary Phase: A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane, would likely provide good separation.
Temperature Program: A temperature ramp would be employed to ensure the efficient elution of the compound and any potential impurities.
Detector: A Flame Ionization Detector (FID) would be a suitable choice for quantitative analysis due to its high sensitivity to organic compounds. For identification purposes, a Mass Spectrometer (MS) detector would be used (GC-MS).
The thermal sensitivity of acetoacetate esters should be considered, and lower injector and detector temperatures may be necessary to prevent on-column decomposition.
High-Performance Liquid Chromatography (HPLC) offers an alternative method for the analysis and purification of this compound, particularly if the compound exhibits thermal instability.
Stationary Phase: A reversed-phase C18 column would be a common choice for the separation of this relatively non-polar compound.
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used as the mobile phase. Gradient elution may be necessary to achieve optimal separation.
Detection: A UV detector set at a wavelength around 200-210 nm would be suitable for detecting the carbonyl groups. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be used.
Challenges in the HPLC analysis of acetoacetates can arise from the keto-enol tautomerism, which may lead to peak broadening or splitting. Careful optimization of the mobile phase pH and temperature can help to mitigate these effects.
Spectroscopic Analysis of Reaction Intermediates and Byproducts
The synthesis of this compound typically involves the transesterification of an acetoacetate ester with (Z)-hex-3-en-1-ol or the direct esterification of (Z)-hex-3-en-1-ol with diketene (B1670635) or a similar acetoacetylating agent. During these processes, various intermediates and byproducts may form. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound and its potential reaction constituents, ¹H and ¹³C NMR spectroscopy would provide characteristic signals.
This compound : The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group of the hexenyl moiety, the olefinic protons, the methylene groups adjacent to the ester oxygen, and the methyl and methylene protons of the acetoacetate group. The ¹³C NMR would similarly display distinct peaks for the carbonyl carbons of the ester and ketone, the olefinic carbons, and the various aliphatic carbons.
Reaction Intermediates : In a transesterification reaction using a simple alkyl acetoacetate (e.g., ethyl acetoacetate), the starting materials, (Z)-hex-3-en-1-ol and ethyl acetoacetate, would be the primary species observed at the beginning of the reaction. As the reaction progresses, the appearance of signals corresponding to this compound and the alcohol byproduct (ethanol in this case) would be monitored.
Byproducts : Potential byproducts could include self-condensation products of the acetoacetate, such as dehydroacetic acid, or products from side reactions of the hexenol, like oxidation or isomerization products. Each of these would have a unique NMR fingerprint allowing for their identification.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule.
This compound : A strong absorption band around 1745-1735 cm⁻¹ would indicate the presence of the ester carbonyl group, while another strong band around 1725-1705 cm⁻¹ would correspond to the ketone carbonyl of the acetoacetate moiety. The C=C stretching of the hexenyl chain would appear around 1650 cm⁻¹.
Reactants and Byproducts : The starting alcohol, (Z)-hex-3-en-1-ol, would show a broad O-H stretching band around 3300 cm⁻¹, which would diminish as the reaction proceeds. The appearance of unexpected peaks could signal the formation of byproducts.
Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of compounds. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (184.23 g/mol ), along with characteristic fragment ions resulting from the cleavage of the ester and acetoacetate groups.
Table 1: Hypothetical Spectroscopic Data for Key Compounds in the Synthesis of this compound
| Compound Name | Key ¹H NMR Signals (ppm, hypothetical) | Key IR Bands (cm⁻¹) | Key Mass Spec (m/z) Fragments |
| (Z)-hex-3-en-1-ol | 5.3-5.5 (m, 2H, -CH=CH-), 3.6 (t, 2H, -CH₂OH), 0.9 (t, 3H, -CH₃) | 3300 (br, O-H), 1655 (C=C) | 100 (M⁺), 82, 67, 41 |
| Ethyl acetoacetate | 4.2 (q, 2H, -OCH₂CH₃), 3.4 (s, 2H, -COCH₂CO-), 2.2 (s, 3H, -COCH₃) | 1740 (C=O, ester), 1720 (C=O, ketone) | 130 (M⁺), 88, 43 |
| This compound | 5.3-5.5 (m, 2H, -CH=CH-), 4.1 (t, 2H, -OCH₂-), 3.4 (s, 2H, -COCH₂CO-), 2.2 (s, 3H, -COCH₃), 0.9 (t, 3H, -CH₃) | 1745 (C=O, ester), 1715 (C=O, ketone), 1650 (C=C) | 184 (M⁺), 142, 100, 85, 43 |
| Ethanol | 3.6 (q, 2H, -CH₂OH), 1.2 (t, 3H, -CH₃) | 3350 (br, O-H) | 46 (M⁺), 45, 31 |
Quantitative Analytical Techniques for Reaction Monitoring
To effectively monitor the synthesis of this compound, quantitative analytical techniques are essential to track the consumption of reactants and the formation of the product and any byproducts over time.
Gas Chromatography (GC) is a highly effective technique for the quantitative analysis of volatile compounds like this compound.
Methodology : A capillary GC equipped with a Flame Ionization Detector (FID) is commonly used. A non-polar or mid-polar stationary phase column (e.g., DB-5 or DB-WAX) would be suitable for separating the components of the reaction mixture. The sample is injected into the heated inlet, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the different boiling points and affinities of the compounds for the stationary phase.
Quantification : For quantitative analysis, an internal standard method is often employed. A known amount of a stable compound that is well-resolved from all other components in the chromatogram is added to the reaction mixture samples. By comparing the peak areas of the analyte (this compound) and the internal standard, the concentration of the product can be accurately determined. The response factor of the analyte relative to the internal standard must be determined beforehand by analyzing calibration standards of known concentrations.
Table 2: Example of a Gas Chromatography Method for Reaction Monitoring
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Internal Standard | n-Dodecane (example) |
High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile byproducts or if derivatization is employed. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water could potentially separate the components. Detection could be achieved using a UV detector, as the acetoacetate moiety has a chromophore. However, for the primary volatile components, GC is generally the preferred method due to its higher resolution and sensitivity for such compounds.
By combining these spectroscopic and chromatographic methodologies, a comprehensive understanding of the reaction dynamics for the synthesis of this compound can be achieved, ensuring efficient process control and high product quality.
Computational and Theoretical Chemistry Studies
Molecular Orbital Theory and Electronic Structure Analysis
Detailed molecular orbital theory and electronic structure analysis for Hex-3-enyl acetoacetate (B1235776) are not available in the current body of scientific literature. This includes information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and charge distribution.
Reaction Pathway Elucidation through Computational Simulations
There are no published computational simulations elucidating the reaction pathways of Hex-3-enyl acetoacetate. Consequently, data on transition states, activation energies, and reaction mechanisms derived from theoretical calculations are not available.
Conformational Analysis and Stereochemical Prediction
Specific studies on the conformational analysis and stereochemical prediction of this compound using computational methods have not been reported. Therefore, information on stable conformers, rotational energy barriers, and predicted stereoisomeric preferences is unavailable.
Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity
No quantitative structure-property relationship (QSPR) models specifically developed for predicting the reactivity of this compound have been found in the literature.
Dynamics and Kinetic Studies via Molecular Dynamics Simulations
There is no available research detailing the use of molecular dynamics simulations to study the dynamics and kinetics of this compound.
Biochemical Transformations and Mechanistic Biological Roles Excluding Clinical/toxicological Outcomes
Enzymatic Pathways Involving Acetoacetic Esters
The enzymatic manipulation of acetoacetic esters is a cornerstone of various biochemical reactions, primarily involving hydrolysis and synthesis through the action of esterases and lipases. These enzymes play a crucial role in the metabolic turnover of esters.
Enzyme-Catalyzed Ester Hydrolysis and Synthesis
The hydrolysis of acetoacetic esters, including hypothetically Hex-3-enyl acetoacetate (B1235776), is catalyzed by carboxylesterases. These enzymes facilitate the cleavage of the ester bond, yielding acetoacetic acid and an alcohol. In the case of Hex-3-enyl acetoacetate, this reaction would produce acetoacetic acid and (Z)-3-hexen-1-ol. Conversely, the synthesis of such esters can be achieved via transesterification, a reaction often catalyzed by lipases in non-aqueous environments. google.com This process involves the transfer of an acetoacetyl group from a donor molecule to the hexenol. The direction of the reaction, whether towards hydrolysis or synthesis, is largely dependent on the cellular environment and the specific equilibrium conditions.
Biosynthetic Pathways Leading to Hexenyl Moieties
The hexenyl fragment of this compound originates from the lipoxygenase (LOX) pathway, which is responsible for the production of a class of volatile organic compounds known as green leaf volatiles (GLVs). This pathway is initiated in response to tissue damage in plants. The primary precursor for C6 volatiles is α-linolenic acid, which is oxygenated by 13-lipoxygenase to form 13-hydroperoxylinolenic acid. This intermediate is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal. Subsequently, (Z)-3-hexenal can be reduced to (Z)-3-hexen-1-ol by alcohol dehydrogenase. This alcohol is the direct precursor to the hexenyl moiety in a variety of esters.
Role in Plant Metabolic Pathways and Biosynthesis of Volatile Compounds
While this compound is not commonly reported as a major natural GLV, its structural components are deeply embedded in plant metabolic and signaling pathways. The biosynthesis of related GLVs provides a framework for understanding the potential role of this compound.
Biosynthesis of Related Green Leaf Volatiles (GLVs)
The biosynthesis of GLVs is a rapid response to mechanical damage or herbivory in plants. Following the production of (Z)-3-hexen-1-ol, this alcohol can be esterified with various acyl-CoAs by alcohol acyltransferases (AATs) to form a range of hexenyl esters. The most common of these is (Z)-3-hexenyl acetate (B1210297), which plays a significant role in plant defense and communication. The formation of other esters, such as propionates and butyrates, has also been observed. The biosynthesis of this compound would theoretically require the presence of acetoacetyl-CoA and an AAT capable of utilizing it as a substrate.
| Precursor | Enzyme | Product |
| α-Linolenic acid | 13-Lipoxygenase | 13-Hydroperoxylinolenic acid |
| 13-Hydroperoxylinolenic acid | Hydroperoxide Lyase | (Z)-3-Hexenal |
| (Z)-3-Hexenal | Alcohol Dehydrogenase | (Z)-3-Hexen-1-ol |
| (Z)-3-Hexen-1-ol + Acyl-CoA | Alcohol Acyltransferase | Hexenyl Ester |
Enzymatic Conversion of Hexenyl Precursors
The enzymatic conversion of hexenyl precursors is a key step in diversifying the profile of GLVs. Research in Arabidopsis thaliana has identified carboxylesterases, such as AtCXE12, that can hydrolyze (Z)-3-hexenyl acetate back to (Z)-3-hexenol. ucalgary.ca This reversible action allows plants to modulate the levels of different GLVs, which can have distinct signaling functions. It is plausible that if this compound were present in plant tissues, it would also be a substrate for such esterases, allowing for the release of (Z)-3-hexen-1-ol and acetoacetate.
Substrate Potential in Biocatalytic Processes
In the realm of industrial biotechnology, esters are valuable compounds used as flavorings, fragrances, and specialty chemicals. The enzymatic synthesis of esters, including those of hexenol, is an area of active research due to the mild reaction conditions and high selectivity offered by enzymes. Lipases are particularly well-suited for catalyzing the transesterification reactions to produce such esters. While there is no specific research on the biocatalytic production of this compound, the general principles of enzyme-catalyzed ester synthesis suggest its feasibility. The use of immobilized lipases in organic solvents or solvent-free systems could provide a green chemistry approach to synthesizing this and other specialty esters.
| Enzyme Class | Reaction Type | Potential Substrates | Potential Products |
| Carboxylesterases | Hydrolysis | This compound | (Z)-3-Hexen-1-ol, Acetoacetic acid |
| Lipases | Transesterification | (Z)-3-Hexen-1-ol, Acetoacetate donor | This compound |
| Alcohol Acyltransferases | Esterification | (Z)-3-Hexen-1-ol, Acetoacetyl-CoA | This compound |
Investigating Mechanistic Interactions with Biological Systems at a Molecular Level
While direct research into the mechanistic interactions of this compound is limited, extensive studies on its close structural analog, (Z)-3-hexenyl acetate, provide a strong model for its potential biological roles, particularly in plant signaling. (Z)-3-hexenyl acetate is a well-known Green Leaf Volatile (GLV), a class of compounds released by plants in response to mechanical damage or herbivory. nih.govnih.govoup.com These volatiles act as airborne signals to communicate with other parts of the plant and with neighboring plants, priming their defense systems. nih.govresearchgate.net
Upon perception by a plant, airborne (Z)-3-hexenyl acetate is rapidly taken up by the leaves and hydrolyzed by carboxylesterases to produce (Z)-3-hexenol. nih.govresearchgate.net This conversion is often a prerequisite for subsequent signaling events. The released (Z)-3-hexenol and its downstream metabolites can initiate a cascade of molecular responses:
Induction of Reactive Oxygen Species (ROS): Exposure to GLVs can lead to the production of ROS, which act as secondary messengers in stress signaling pathways. nih.gov
Modulation of the Phenylpropanoid Pathway: This metabolic pathway is crucial for the biosynthesis of a wide range of plant defense compounds, including flavonoids and lignin. researchgate.netnih.govosti.govsemanticscholar.orgfrontiersin.org GLVs can modulate the expression of genes and the activity of enzymes within this pathway.
Glycosylation: Following hydrolysis to (Z)-3-hexenol, the alcohol can be conjugated with sugars by glycosyltransferases. nih.govfrontiersin.orgencyclopedia.pub This process, known as glycosylation, converts the volatile alcohol into a non-volatile, water-soluble glycoside, such as (Z)-3-hexenyl glucoside or (Z)-3-hexenyl vicianoside. nih.govnih.govresearchgate.net These glycosides can serve as stable storage forms of the defense compound or may possess direct anti-herbivore properties themselves. nih.gov This metabolic processing is a key part of the plant's defense priming mechanism. nih.gov
Jasmonate Pathway Interaction: The biosynthesis of GLVs and jasmonates (a class of key plant defense hormones) originates from the same precursors in the oxylipin pathway. nih.govishs.org There is significant crosstalk between these two branches, and GLVs can prime or induce jasmonate-related defense responses. nih.gov
Given these findings, it is hypothesized that this compound, upon entering a biological system like a plant leaf, would first undergo enzymatic hydrolysis to release (Z)-3-hexen-1-ol. This alcohol would then be free to participate in the same molecular signaling cascades as those initiated by (Z)-3-hexenyl acetate, thereby playing a role in modulating plant defense responses.
| Biological Process | Molecular Mechanism | Significance |
|---|---|---|
| Signal Activation | Hydrolysis to (Z)-3-hexenol by carboxylesterases (e.g., AtCXE12). nih.gov | Releases the active signaling alcohol from its ester form. |
| Defense Priming | Induction of Reactive Oxygen Species (ROS). nih.gov | ROS act as secondary messengers to activate downstream defense pathways. |
| Metabolic Regulation | Modulation of the phenylpropanoid pathway. researchgate.netnih.gov | Alters the production of antimicrobial and structural defense compounds. |
| Metabolic Processing | Glycosylation of the resulting (Z)-3-hexenol to form hexenyl glycosides. nih.govnih.gov | Converts the volatile signal into a stable, stored form for long-term defense. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Hex-3-enyl Acetoacetate (B1235776) Analogs
The core structure of hex-3-enyl acetoacetate offers significant opportunities for analog development by modifying either the alcohol or the β-ketoester moiety. Modern synthetic strategies are increasingly focused on green and biocatalytic methods to achieve this, minimizing waste and improving efficiency.
One of the most promising approaches is the use of enzyme-catalyzed reactions, particularly transesterification. researchgate.net Lipases and esterases are capable of mediating the transfer of the acetoacetate group from a simple alkyl ester (e.g., ethyl acetoacetate) to (Z)-hex-3-en-1-ol under mild, non-aqueous conditions. nih.gov This biocatalytic method is highly selective and avoids the harsh reagents and high temperatures associated with traditional chemical synthesis. Future research is directed at expanding the substrate scope of these enzymes to create a library of analogs. This involves using different unsaturated alcohols or employing diketene (B1670635) to react with various alcohols, thereby generating a diverse range of β-ketoesters.
| Synthesis Strategy | Key Features & Advantages | Potential Analogs |
| Biocatalytic Transesterification | Mild reaction conditions, high selectivity, reduced waste, use of renewable catalysts (enzymes). nih.govmdpi.com | Esters from other C6 isomers (e.g., hex-2-enyl acetoacetate), or from different chain-length unsaturated alcohols. |
| Decarboxylative Claisen Condensation | Utilizes substituted malonic acid half oxyesters with various acyl donors, including carboxylic acids directly. organic-chemistry.org | Analogs with substitutions on the acetoacetate backbone (α-position). |
| Ti-Crossed Claisen Condensation | Reaction between ketene (B1206846) silyl (B83357) acetals and acid chlorides to produce thermodynamically unfavorable α,α-dialkylated β-keto esters. organic-chemistry.org | Highly substituted acetoacetate moieties for creating sterically hindered analogs. |
These novel routes, particularly those employing biocatalysis, align with the principles of green chemistry, offering sustainable pathways to new molecules with potentially unique properties for flavor, fragrance, or materials science applications.
Exploration of Underutilized Reactivity Modes
While the methylene (B1212753) group of the acetoacetate moiety is well-known for its nucleophilic character, its full reactive potential, along with other functionalities in the molecule, remains under-explored. Emerging research aims to leverage these reactive sites in more complex and elegant ways.
Photoredox Catalysis: A significant area of emerging research is the use of visible-light photoredox catalysis to generate radical species from β-ketoesters. nih.gov This strategy allows for the in-situ formation of transient α-carbonyl radicals and persistent ketyl radicals without the need for stoichiometric oxidants or reductants. nih.gov Applying this to this compound could enable novel carbon-carbon bond-forming reactions, such as pinacol (B44631) couplings or benzannulation with alkynes, to create highly complex molecular scaffolds that are otherwise difficult to access. nih.gov
Electrophilic Reactivity: Traditionally used as nucleophiles, β-ketoesters can also be employed as electrophiles in certain contexts. Organocatalytic cascade reactions, for instance, can utilize unsaturated β-ketoesters as versatile electrophiles to generate multiple stereocenters with high selectivity. rsc.org Exploring this reactivity with this compound analogs could lead to new asymmetric transformations and the synthesis of chiral molecules.
Summary of Underutilized Reactivity
| Reactivity Mode | Description | Potential Outcome for this compound |
|---|---|---|
| Photoredox Catalysis | Generation of radical intermediates from the β-ketoester moiety using visible light and a photocatalyst. nih.gov | Access to complex polycyclic structures via radical cyclizations or couplings. |
| Electrophilic Activation | Use of the β-ketoester as an electrophile in organocatalyzed cascade reactions. rsc.org | Enantioselective synthesis of molecules with multiple stereocenters. |
| Intramolecular Photochemistry | Hydrogen abstraction initiated by photoirradiation, particularly in non-enolizable derivatives. rsc.org | Formation of reduction products or adducts via intramolecular pathways. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, reproducibility, and efficiency. The synthesis of β-ketoesters is particularly well-suited for this technology.
Recent developments have demonstrated the successful synthesis of β-ketoesters in flow systems via methods such as the BF₃·OEt₂-catalyzed insertion of ethyl diazoacetate into aldehydes. acs.org Such a process, when applied to the synthesis of this compound, allows for precise control over reaction parameters (temperature, pressure, residence time) and the safe handling of potentially hazardous reagents.
Furthermore, these flow modules can be integrated into larger, automated platforms. These robotic systems can perform multi-step syntheses, purifications, and analyses in a continuous and reconfigurable manner. mit.edu For this compound, this could mean an automated sequence starting from simple precursors, proceeding through the core β-ketoester formation, and continuing to subsequent derivatization reactions to build a library of analogs for high-throughput screening.
| Technology | Advantage for this compound Synthesis | Research Focus |
| Continuous Flow Synthesis | Precise control over reaction conditions, improved safety, higher throughput and consistency. acs.org | Optimizing flow conditions for Claisen-type condensations or transesterifications. |
| Automated Synthesis Platforms | Integration of synthesis, purification, and analysis; enables rapid library generation and optimization. mit.edu | Developing multi-step sequences to produce diverse analogs for screening. |
Advanced Computational Design of this compound-Based Functional Materials
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting molecular properties and guiding the development of new functional materials. scielo.org.mx Instead of relying solely on empirical trial-and-error, researchers can now model molecules in silico to predict their behavior.
For this compound, DFT can be used to calculate a range of chemical reactivity descriptors. mdpi.com These descriptors, such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and Fukui functions, can identify the most reactive sites within the molecule for polymerization or other transformations. scielo.org.mxcityu.edu.hk
This computational insight can guide the rational design of polymers or other materials where this compound serves as a monomer or a functional additive. For example, by modeling the reactivity of the alkene and the enolizable β-ketoester moieties, researchers could predict how the molecule would co-polymerize with other monomers or how it might act as a cross-linking agent. This predictive power accelerates the discovery of new materials with tailored electronic, optical, or mechanical properties, bypassing costly and time-consuming laboratory synthesis of unpromising candidates. mit.edu
Mechanistic Understanding of Complex Biochemical Transformations
A deeper understanding of the biochemical pathways involved in the formation and metabolism of this compound is crucial for both biotechnological production and for understanding its role in nature. Research in this area focuses on two main aspects: the biosynthesis of its precursors and the enzymatic mechanisms of its formation.
Biosynthesis of Precursors: The (Z)-3-hexenol portion of the molecule is a well-known green leaf volatile (GLV). Its biosynthetic pathway in plants begins with linolenic acid, which is converted by the enzyme lipoxygenase (LOX) and subsequently hydroperoxide lyase (HPL) into (Z)-3-hexenal. researchgate.net This aldehyde is then reduced by an alcohol dehydrogenase to form (Z)-3-hexenol. researchgate.netnih.gov Understanding the regulation of this pathway is key to potentially engineering microorganisms or plants to overproduce this key precursor.
Enzymatic Esterification Mechanism: The final step, the attachment of the acetoacetate group, is typically an esterification or transesterification reaction catalyzed by enzymes like lipases. The mechanism for lipase (B570770) catalysis is well-established and involves a catalytic triad (B1167595) of amino acids (typically Asp-His-Ser) in the enzyme's active site. researchgate.netresearchgate.net The process proceeds via a "Ping-Pong Bi-Bi" mechanism, where the enzyme first reacts with the acyl donor (e.g., ethyl acetoacetate) to form a covalent acyl-enzyme intermediate, releasing the first product (ethanol). Subsequently, the alcohol acceptor ((Z)-3-hexenol) enters the active site and reacts with the intermediate to form the final ester product, regenerating the free enzyme. nih.gov A detailed mechanistic understanding allows for the rational engineering of these enzymes to improve their efficiency, stability, and substrate specificity for producing this compound and its analogs.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Hex-3-enyl acetoacetate critical for experimental design?
- Methodological Answer : Key properties include molecular formula (C₁₀H₁₆O₃), density (0.98 g/cm³), boiling point (254.4°C at 760 mmHg), and vapor pressure (0.0173 mmHg at 25°C) . These parameters inform solvent selection, storage conditions (e.g., refrigeration to prevent degradation), and handling protocols (e.g., inert atmosphere use due to ester group reactivity). Polarimetric analysis is recommended to confirm stereochemical purity, as the compound exists in (Z)- and (E)-isomeric forms .
Q. What spectroscopic methods are recommended for characterizing this compound in synthetic mixtures?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR to identify α- and γ-proton environments, leveraging chemical shifts influenced by adjacent carbonyl groups (e.g., α-protons resonate at lower fields due to electron-withdrawing effects) . For stereochemical confirmation, NOESY or COSY experiments can resolve (Z)- vs. (E)-isomers .
- GC-MS : Coupled with derivatization (e.g., silylation), this method enhances volatility for accurate quantification in complex matrices .
- FT-IR : Monitor carbonyl stretching vibrations (~1740 cm⁻¹ for ester groups) and enol tautomer signatures (broad O-H stretch ~3000 cm⁻¹) .
Advanced Research Questions
Q. How does the tautomeric equilibrium of this compound compare to simpler acetoacetate esters (e.g., ethyl acetoacetate)?
- Methodological Answer : Ethyl acetoacetate exhibits ~10% enol content at room temperature, with NMR evidence of slow interconversion between keto and enol forms . For this compound, computational modeling (DFT or MD simulations) is required to assess steric and electronic effects of the hexenyl chain on tautomer stability. Experimental validation can involve variable-temperature NMR to track exchange kinetics between tautomers .
Q. What computational approaches are suitable for studying this compound’s interactions with biological or polymeric systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., lipases for ester hydrolysis studies) or acrylamide-based polymers (e.g., MIPs for molecular imprinting) .
- MD Simulations : Apply GROMACS to model solvent interactions, focusing on the ester moiety’s hydration dynamics and steric hindrance from the hexenyl chain .
Q. How can researchers address challenges in NMR spectral interpretation due to stereochemical complexity?
- Methodological Answer : For overlapping signals (e.g., α-protons near 2.1–2.5 ppm), employ high-field NMR (≥600 MHz) and deuterated solvents (e.g., CDCl₃) to enhance resolution. Chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers, while 2D-HSQC correlates carbon-proton environments to resolve isomeric impurities .
Q. Can this compound serve as a biomarker in metabolomic studies of neurological or cardiovascular diseases?
- Methodological Answer : In metabolomics, quantify this compound via LC-MS/MS with MRM transitions (e.g., m/z 184 → 85 for fragmentation). Normalize against creatinine or carnitine levels to correct for matrix effects. Reference studies on acetoacetate’s role in HFpEF diagnostics for methodological parallels .
Contradictions and Limitations in Current Evidence
- Tautomer Stability : While ethyl acetoacetate’s enol content is well-documented , this compound’s larger substituent may alter equilibrium constants, requiring experimental re-evaluation .
- Stereochemical Purity : Commercial samples often lack isomer-specific certifications, necessitating in-house chiral chromatography validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
